

# Application Note: Quantification of Sodium Propanoate using Gas Chromatography

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## Compound of Interest

Compound Name: sodium;propanoate

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## Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of sodium propanoate. Sodium propanoate, a common preservative in food, pharmaceuticals, and other products, is converted to its volatile free acid form, propionic acid, for analysis. This document provides a comprehensive protocol, including sample preparation, instrumental conditions, and data analysis. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of sodium propanoate in various matrices.

## Introduction

Sodium propanoate is the sodium salt of propionic acid and is widely used as a preservative due to its antifungal and antimicrobial properties. Accurate quantification of sodium propanoate is crucial for quality control, formulation development, and regulatory compliance. Gas chromatography offers high sensitivity, specificity, and reproducibility for the analysis of volatile and semi-volatile compounds like propionic acid.<sup>[1][2]</sup> This application note describes a GC method coupled with Flame Ionization Detection (FID) for this purpose. The methodology involves an initial acidification step to convert sodium propanoate to propionic acid, followed by direct injection or extraction and subsequent chromatographic separation.

## Experimental

### Materials and Reagents

- Sodium Propanoate standard ( $\geq 99\%$  purity)
- Propionic Acid standard ( $\geq 99\%$  purity)
- Internal Standard (IS): Isobutyric acid ( $\geq 99\%$  purity)[3]
- Phosphoric Acid (85%)
- Sulfuric Acid (0.01N)[3]
- Methanol (HPLC grade)
- Ethyl Acetate (HPLC grade)[4]
- Deionized Water
- Sample Matrix (e.g., pharmaceutical formulation, food product)

## Sample Preparation

The key to analyzing the non-volatile sodium propanoate by GC is its conversion to the volatile propionic acid. This is achieved by acidification of the sample.

Protocol for Aqueous Samples and Pharmaceutical Formulations:

- Standard Preparation:
  - Prepare a primary stock solution of sodium propanoate (e.g., 1000  $\mu\text{g}/\text{mL}$ ) in deionized water.
  - Prepare a working internal standard solution of isobutyric acid (e.g., 500  $\mu\text{g}/\text{mL}$ ) in methanol.
  - Create a series of calibration standards by spiking known concentrations of the sodium propanoate stock solution into the sample matrix blank. A typical calibration curve might range from 25-125  $\mu\text{g}/\text{mL}$ . [4][5]
- Sample Extraction and Acidification:

- Accurately weigh a known amount of the sample (e.g., 1 g) into a centrifuge tube.
- Add a defined volume of 0.01N sulfuric acid to dissolve the sample.[3]
- For samples requiring extraction, add a suitable organic solvent like ethyl acetate, made acidic with a small amount of phosphoric acid.[4][5]
- Add a precise volume of the internal standard solution to both samples and calibration standards.
- Vortex the mixture vigorously for 1-2 minutes to ensure complete extraction of propionic acid into the organic layer.
- Centrifuge the mixture to separate the layers.
- Carefully transfer the organic layer (supernatant) to a GC vial for analysis.

## Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) is recommended for this analysis.

- Gas Chromatograph: Agilent 7890B GC or equivalent[1]
- Detector: Flame Ionization Detector (FID)
- Column: A polar capillary column is preferred for the analysis of free carboxylic acids.[6] A Stabilwax-DA (30 m x 0.25 mm x 0.25 μm) or HP-INNOWAX column is suitable.[7][8]
- Injector: Split/splitless injector

## GC Method Parameters

- Injector Temperature: 240 °C
- Injection Volume: 1 μL
- Split Ratio: 10:1 (can be optimized based on concentration)

- Carrier Gas: Helium or Nitrogen
- Oven Temperature Program:
  - Initial temperature: 80 °C, hold for 2 minutes
  - Ramp: 10 °C/min to 200 °C
  - Hold at 200 °C for 5 minutes
- Detector Temperature: 250 °C

These parameters should be optimized for the specific instrument and column used to achieve the best separation and peak shape.

## Results and Discussion

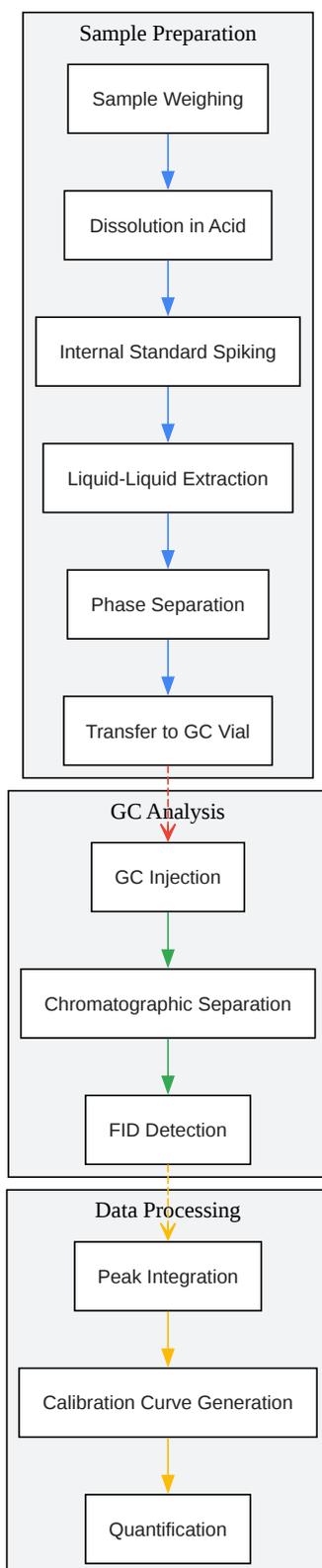
### Quantitative Data Summary

The performance of the GC method for the quantification of propionic acid (from sodium propanoate) is summarized in the table below. The data is compiled from various established methods and provides a general expectation of method performance.

Parameter	Typical Value	Reference
Retention Time (Propionic Acid)	Dependent on column and conditions	-
Retention Time (Isobutyric Acid - IS)	Dependent on column and conditions	-
**Linearity (R <sup>2</sup> ) **	> 0.99	[7]
Limit of Detection (LOD)	25 ppm	[4][5]
Limit of Quantification (LOQ)	Typically 3x LOD	-
Recovery	90-110%	[3]
Precision (RSD%)	< 5%	-

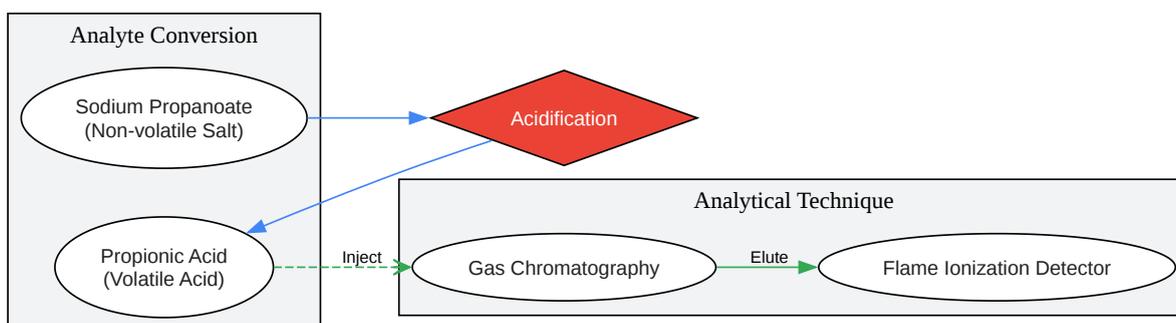
## Experimental Workflow and Signaling Pathways

To visualize the experimental process, the following diagrams have been created using the DOT language.



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Caption: Experimental workflow from sample preparation to quantification.



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Caption: Logical relationship of analyte conversion for GC analysis.

## Conclusion

The described gas chromatography method provides a reliable and accurate means for the quantification of sodium propanoate. Proper sample preparation, including the crucial acidification step, is essential for successful analysis. The use of a suitable polar capillary column and an internal standard ensures good chromatographic resolution and precise quantification. This application note serves as a comprehensive guide for researchers and professionals in the field of pharmaceutical and chemical analysis.

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